N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide
Description
N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N²-cyclohexyl-N-(furan-2-ylmethyl)glycinamide is a sulfonamide-based glycine derivative characterized by three distinct structural motifs:
Furan-2-ylmethyl group: A heteroaromatic substituent that may engage in hydrogen bonding or π-π stacking interactions.
Properties
Molecular Formula |
C20H25ClN2O5S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H25ClN2O5S/c1-27-19-10-9-17(12-18(19)21)29(25,26)23(15-6-3-2-4-7-15)14-20(24)22-13-16-8-5-11-28-16/h5,8-12,15H,2-4,6-7,13-14H2,1H3,(H,22,24) |
InChI Key |
LZLGQTSXLLRFJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3CCCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine to form an intermediate, which is then reacted with furan-2-ylmethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Electron-donating groups (OMe, MeS) balance reactivity and stability .
Heteroaromatic groups (furan) moderate lipophilicity while enabling polar interactions .
Sulfonamide derivatives with nitrosourea-like structures () show sensitivity in DNA repair-deficient cells, though direct mechanistic parallels are unclear .
Biological Activity
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The key components include:
- Sulfonamide group : Known for its antibacterial properties.
- Cyclohexyl moiety : Often associated with enhancing lipophilicity and bioavailability.
- Furan ring : Contributes to the compound's pharmacological profile.
The molecular formula is C18H25ClN2O4S, and it has been classified under various chemical databases for further research and application .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that sulfonamide derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Sulfonamide Derivative | Salmonella typhi | Moderate to Strong |
| Sulfonamide Derivative | Bacillus subtilis | Moderate to Strong |
| Sulfonamide Derivative | Other strains | Weak to Moderate |
Enzyme Inhibition
The compound also shows promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives possess high inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase (AChE) | 2.14±0.003 |
| Compound B | Urease | 1.13±0.003 |
| Reference Standard | Thiourea | 21.25±0.15 |
Pharmacological Studies
Recent pharmacological studies have explored the binding interactions of this compound with proteins such as bovine serum albumin (BSA). Fluorescence measurements indicated significant binding affinity, suggesting potential for therapeutic applications .
Case Study: Binding Interactions with BSA
In a study assessing the binding interactions:
- A fluorometric titration method was employed.
- The binding constant was determined at varying concentrations, indicating strong interaction with BSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
